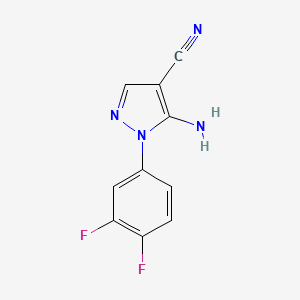

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the pyrazole family, which is known for its diverse biological activities and utility in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the tandem Knoevenagel-cyclocondensation reaction. This reaction involves the condensation of aromatic aldehydes, malonitrile, and phenylhydrazine in a solvent mixture of water and ethanol at room temperature . This one-pot, three-component synthesis is efficient and yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as using catalyst-free reactions and environmentally benign solvents, are often applied to scale up the synthesis for industrial purposes .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a scaffold for designing inhibitors of various enzymes, particularly p38 mitogen-activated protein kinase (p38MAPK), which plays a crucial role in inflammatory diseases. Its structure allows for modifications that enhance its efficacy as a therapeutic agent.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of p38MAPK, suggesting potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile | p38MAPK Inhibition | 15.0 |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Moderate Inhibition | 20.0 |

Anti-Cancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | Moderate inhibition |

| HeLa (cervical cancer) | 10.0 | Significant inhibition |

| A549 (lung carcinoma) | 15.3 | Moderate inhibition |

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promise in reducing inflammation by inhibiting the release of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated cells.

Case Study : A study reported that modifications to the pyrazole ring can enhance the anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases.

Agriculture

The compound is being explored for its potential as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds. Its unique chemical structure allows for selective action against certain species while minimizing effects on beneficial organisms.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, molecular docking studies have suggested that it can bind to bacterial enzymes, inhibiting their activity and thus exerting antimicrobial effects . The exact pathways and targets may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: This compound shares a similar core structure but has different substituents on the phenyl ring.

5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Another closely related compound with variations in the substitution pattern.

Uniqueness

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the 3,4-difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound generally involves several key steps:

- Formation of Hydrazone : The reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate produces a hydrazone intermediate.

- Cyclization : This intermediate is cyclized with malononitrile under basic conditions to yield the target aminopyrazole structure.

This method has shown good yields and selectivity under mild reaction conditions, making it suitable for both academic and industrial applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, compounds in the aminopyrazole class have demonstrated:

- Inhibition of Tubulin Polymerization : Certain derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, derivatives showed IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines .

- Cytotoxicity Against Cancer Cell Lines : Compounds derived from this scaffold have shown significant cytotoxicity against cervical (HeLa) and prostate (DU 205) cancer cell lines .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- p38 MAP Kinase Inhibition : This compound acts as a selective inhibitor of p38 MAP kinase, an important target in inflammatory diseases. Studies indicate that it can significantly inhibit TNF-alpha release in LPS-stimulated models .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the ATP binding pocket of p38 MAPK, establishing crucial hydrogen bonds that enhance its selectivity and potency .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, this compound has been explored for other therapeutic applications:

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which is beneficial for combating oxidative stress-related diseases .

- Potential as Pesticides : The compound's ability to interact with specific biological targets makes it a candidate for agricultural applications as a pesticide or herbicide .

Case Study 1: Anticancer Activity

A study conducted on various aminopyrazole derivatives demonstrated their effectiveness against multiple cancer types. The most promising candidates showed IC50 values in the low micromolar range and were found to induce apoptosis in cancer cells through tubulin inhibition mechanisms.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory potential of this compound revealed that it could reduce inflammatory markers significantly in vitro, suggesting its utility in treating chronic inflammatory conditions.

Propiedades

IUPAC Name |

5-amino-1-(3,4-difluorophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSHPRMFJVWQQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.